3-Chloro-2-methylpentane
Overview
Description
3-Chloro-2-methylpentane is an organic compound classified as an alkyl halide. It consists of a six-carbon chain with a chlorine atom attached to the third carbon and a methyl group attached to the second carbon. The molecular formula for this compound is C6H13Cl. This compound is part of the haloalkane family, where one or more hydrogen atoms in an alkane are replaced by halogen atoms such as chlorine .
Mechanism of Action
Target of Action
3-Chloro-2-methylpentane, also known as Pentane, 3-chloro-2-methyl-, is a branched hydrocarbon It’s known that branched hydrocarbons like this compound can interact with various biological molecules due to their lipophilic nature .
Mode of Action
As a branched hydrocarbon, it may interact with biological molecules in a non-specific manner, potentially altering their function
Biochemical Pathways
Branched hydrocarbons can participate in various chemical reactions, potentially leading to the formation of different isomers . The impact of these reactions on biochemical pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Given its structure as a branched hydrocarbon, it may interact with various biological molecules, potentially altering their function . The specific effects would depend on the targets and mode of action of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals could affect its reactivity. Additionally, physical conditions such as temperature and pressure could influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methylpentane plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, primarily through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s metabolic processing and detoxification in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s ability to form halogen bonds with proteins and nucleic acids can also influence gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the compound’s overall effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis. Additionally, threshold effects may be observed, where a specific dose level triggers a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpentane can be synthesized through the chlorination of 2-methylpentane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat. The reaction can be represented as follows: [ \text{C6H14 (2-methylpentane) + Cl2 → C6H13Cl (this compound) + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors where 2-methylpentane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chlorine atom is replaced by a nucleophile. For example, when reacted with sodium hydroxide (NaOH), it forms 2-methyl-3-pentanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo dehydrohalogenation to form 2-methyl-2-pentene.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions to form corresponding alcohols or ketones
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu), high temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: 2-Methyl-3-pentanol.
Elimination: 2-Methyl-2-pentene.
Oxidation: Corresponding alcohols or ketones
Scientific Research Applications
3-Chloro-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Comparison with Similar Compounds
- 2-Chloro-3-methylpentane
- 3-Chloro-3-methylpentane
- 2-Chloro-2-methylpentane
Comparison: 3-Chloro-2-methylpentane is unique due to the position of the chlorine atom and the methyl group on the carbon chain. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-3-methylpentane has the chlorine atom on the second carbon and the methyl group on the third carbon, leading to different reactivity patterns and products in substitution and elimination reactions .
Properties
IUPAC Name |
3-chloro-2-methylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPXHGJZKRXGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959303 | |
Record name | 3-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38384-05-3 | |
Record name | 3-Chloro-2-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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